8a-[4,5-Diacetyloxy-3-[5-[3,4-dihydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxycarbonyl-2-hydroxy-6b-(hydroxymethyl)-4,6a,11,11,14b-pentamethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid
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Overview
Description
Polygalasaponin XXXV is a triterpenoid saponin compound derived from the plant Polygala fallax. It belongs to the class of glycosides of aglycones of the oleanene type, specifically presenegenin . The molecular formula of Polygalasaponin XXXV is C₆₃H₉₈O₃₁, and it has a molecular weight of 1350.609 g/mol . This compound is known for its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Polygalasaponin XXXV is typically isolated from natural sources, particularly from the roots of Polygala fallax . The extraction process involves several steps, including solvent extraction, chromatographic separation, and purification. The compound can be dissolved in solvents such as dimethyl sulfoxide (DMSO), methanol, and ethanol .
Industrial Production Methods: Industrial production of Polygalasaponin XXXV involves large-scale extraction from plant materials. The process includes grinding the plant material, followed by solvent extraction using methanol or ethanol. The extract is then subjected to chromatographic techniques to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions: Polygalasaponin XXXV undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions:
Hydrolysis: Acidic or enzymatic hydrolysis can break down Polygalasaponin XXXV into its aglycone and sugar components.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) can be used to oxidize specific functional groups within the compound.
Glycosylation: Glycosylation reactions involve the addition of sugar moieties to the aglycone, often using glycosyl donors and catalysts.
Major Products Formed: The major products formed from these reactions include various glycosides and aglycones, which can exhibit different biological activities and pharmacological properties .
Scientific Research Applications
Polygalasaponin XXXV has a wide range of scientific research applications, including:
Mechanism of Action
Polygalasaponin XXXV exerts its effects through multiple mechanisms, including:
Antioxidant Activity: It reduces oxidative stress by scavenging free radicals and enhancing the activity of antioxidant enzymes such as superoxide dismutase (SOD).
Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and reduces neuroinflammation.
Neuroprotective Effects: Polygalasaponin XXXV promotes neuronal survival, differentiation, and plasticity by modulating signaling pathways such as the PI3K/Akt pathway.
Receptor Modulation: It regulates neurotransmitter release and receptor activation, including adenosine A2A receptors and NMDA receptors.
Comparison with Similar Compounds
Polygalasaponin XXXV is unique among triterpenoid saponins due to its specific glycosylation pattern and biological activities. Similar compounds include:
Properties
Molecular Formula |
C63H98O31 |
---|---|
Molecular Weight |
1351.4 g/mol |
IUPAC Name |
8a-[4,5-diacetyloxy-3-[5-[3,4-dihydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxycarbonyl-2-hydroxy-6b-(hydroxymethyl)-4,6a,11,11,14b-pentamethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid |
InChI |
InChI=1S/C63H98O31/c1-24-46(91-51-42(76)38(72)33(22-83-51)90-53-43(77)39(73)36(70)31(20-64)88-53)41(75)45(79)52(84-24)92-49-48(87-27(4)68)47(86-26(3)67)25(2)85-55(49)94-57(82)62-15-14-58(5,6)18-29(62)28-10-11-34-59(7)19-30(69)50(93-54-44(78)40(74)37(71)32(21-65)89-54)61(9,56(80)81)35(59)12-13-60(34,8)63(28,23-66)17-16-62/h10,24-25,29-55,64-66,69-79H,11-23H2,1-9H3,(H,80,81) |
InChI Key |
LSCYXLAZKRSAHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC(=O)C34CCC(CC3C5=CCC6C(C5(CC4)CO)(CCC7C6(CC(C(C7(C)C(=O)O)OC8C(C(C(C(O8)CO)O)O)O)O)C)C)(C)C)C)OC(=O)C)OC(=O)C)O)O)OC9C(C(C(CO9)OC1C(C(C(C(O1)CO)O)O)O)O)O |
Origin of Product |
United States |
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